Introduction: The Role of Stable Isotope Labeling in Pharmaceutical Analysis
Introduction: The Role of Stable Isotope Labeling in Pharmaceutical Analysis
An In-Depth Technical Guide to Clarithromycin-N-methyl-d3: Properties and Bioanalytical Applications
Clarithromycin is a semi-synthetic macrolide antibiotic derived from erythromycin, widely prescribed to treat a variety of bacterial infections, including those affecting the skin, respiratory tract, and in the eradication of Helicobacter pylori.[1][2] Its clinical efficacy is well-established, making the accurate quantification of its concentration in biological matrices a cornerstone of pharmacokinetic (PK), bioequivalence, and drug metabolism studies.[3][4]
To achieve the highest level of accuracy and precision in such analyses, especially when using powerful techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), an ideal internal standard is required. This is where isotopically labeled analogs, such as Clarithromycin-N-methyl-d3, become indispensable. This guide provides a detailed overview of the core physicochemical properties of Clarithromycin-N-methyl-d3 and elucidates its critical role as an internal standard in modern bioanalytical workflows. As a stable isotope-labeled (SIL) compound, it is chemically identical to the parent drug, Clarithromycin, but has a distinct mass due to the incorporation of three deuterium atoms on the N-methyl group. This mass shift is the key to its utility, allowing it to be distinguished by a mass spectrometer while co-eluting chromatographically with the unlabeled analyte.
Core Physicochemical Properties
The fundamental characteristics of Clarithromycin-N-methyl-d3 are defined by its molecular formula and weight. The replacement of three protons with three deuterons in the N-methyl group results in a mass increase of approximately 3 Da compared to the parent compound.
| Property | Clarithromycin-N-methyl-d3 | Clarithromycin (unlabeled) |
| Molecular Formula | C₃₈H₆₆D₃NO₁₃[5] | C₃₈H₆₉NO₁₃[1][6] |
| Molecular Weight | 750.97 g/mol [5][7] | 747.96 g/mol [1][6] |
| CAS Number | 959119-22-3[5][7] | 81103-11-9[1][6] |
| Appearance | White to Pale Beige Solid[7] | Solid |
| Primary Application | Internal standard for bioanalytical quantification[8] | Macrolide antibiotic[1][2] |
The structural integrity of the molecule, apart from the isotopic labeling, is identical to that of Clarithromycin. This ensures that its chemical behavior—including extraction efficiency, ionization response, and chromatographic retention time—closely mirrors that of the analyte, a crucial requirement for an effective internal standard.
Caption: Structure of Clarithromycin-N-methyl-d3.
Principle of Application: Isotope Dilution Mass Spectrometry
The core value of Clarithromycin-N-methyl-d3 lies in its application for isotope dilution mass spectrometry. This technique is the gold standard for quantitative bioanalysis due to its ability to correct for procedural inconsistencies.
Causality Behind Experimental Choice: During sample processing—which can involve protein precipitation, liquid-liquid extraction, or solid-phase extraction—and subsequent analysis, analyte loss is nearly inevitable. Furthermore, complex biological matrices like plasma can suppress or enhance the ionization of the analyte in the mass spectrometer's source, a phenomenon known as the "matrix effect." Using an unlabeled internal standard can correct for some variability, but only a stable isotope-labeled standard can co-elute and experience virtually identical matrix effects and extraction losses as the analyte. By adding a known quantity of Clarithromycin-N-methyl-d3 to every sample at the beginning of the workflow, the ratio of the analyte's mass spectrometric signal to the internal standard's signal remains constant, regardless of sample loss or matrix effects. This ratio is then used for precise quantification against a calibration curve.[9]
Caption: Isotope Dilution Workflow.
Experimental Protocol: Quantification of Clarithromycin in Human Plasma by LC-MS/MS
This protocol outlines a robust method for the quantification of Clarithromycin in human plasma, leveraging Clarithromycin-N-methyl-d3 as the internal standard. This self-validating system ensures reliability through the principles of isotope dilution.
1. Preparation of Stock and Working Solutions
-
Clarithromycin Stock (1 mg/mL): Accurately weigh 10 mg of Clarithromycin reference standard and dissolve in 10 mL of methanol.
-
Internal Standard Stock (1 mg/mL): Accurately weigh 1 mg of Clarithromycin-N-methyl-d3 and dissolve in 1 mL of methanol.[9]
-
Calibration Standards: Serially dilute the Clarithromycin stock solution with a 50:50 mixture of methanol and water to prepare working solutions for calibration curve points (e.g., ranging from 1 ng/mL to 2000 ng/mL).
-
Internal Standard Working Solution (100 ng/mL): Dilute the IS stock solution with a 50:50 mixture of methanol and water.
2. Sample Preparation (Liquid-Liquid Extraction)
-
Pipette 200 µL of human plasma (blank, calibration standard, or unknown sample) into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the 100 ng/mL Internal Standard Working Solution to all tubes except for the blank matrix. Vortex for 10 seconds.
-
Add 800 µL of the extraction solvent (e.g., a mixture of n-hexane and methyl tert-butyl ether).[9]
-
Vortex vigorously for 2 minutes to ensure thorough mixing and extraction.
-
Centrifuge at 14,000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase and transfer to an autosampler vial for injection.
3. LC-MS/MS Instrumentation and Conditions
-
LC System: UPLC or HPLC system.
-
Column: A C18 reversed-phase column (e.g., Acquity UPLC BEH C18, 50 mm × 2.1 mm, 1.7 µm) is suitable.[9]
-
Mobile Phase: An isocratic mixture of methanol and 5.0 mM ammonium formate (pH 3.0) (e.g., 78:22, v/v).[9]
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.
-
Ion Transitions (MRM):
- Clarithromycin: Precursor ion m/z 748.0 → Product ion m/z 158.1.[4][9]
- Clarithromycin-N-methyl-d3: Precursor ion m/z 751.0 → Product ion m/z 158.1 (or a slightly shifted fragment if the N-methyl group is involved in fragmentation, though 158.1 is a common fragment from the desosamine sugar). A more distinct transition would be m/z 752.8 → 162.0 as seen with a similar labeled standard.[9]
// Nodes
Start [label="Start:\nPlasma Sample", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];
Spike [label="Spike with\nClarithromycin-N-methyl-d3"];
Extract [label="Liquid-Liquid Extraction"];
Centrifuge [label="Centrifuge"];
Separate [label="Separate Organic Layer"];
Evaporate [label="Evaporate to Dryness"];
Reconstitute [label="Reconstitute in\nMobile Phase"];
Inject [label="Inject into LC-MS/MS", shape=invtrapezium, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
End [label="End:\nQuantitative Data", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges
Start -> Spike;
Spike -> Extract;
Extract -> Centrifuge;
Centrifuge -> Separate;
Separate -> Evaporate;
Evaporate -> Reconstitute;
Reconstitute -> Inject;
Inject -> End;
}
Caption: Sample Preparation Workflow.
Conclusion
Clarithromycin-N-methyl-d3 is a vital tool for researchers, scientists, and drug development professionals. Its physicochemical properties make it an exemplary internal standard for isotope dilution mass spectrometry. The use of this labeled compound allows for the development of highly accurate, precise, and robust bioanalytical methods essential for regulatory submissions and a thorough understanding of Clarithromycin's behavior in vivo. The detailed protocols and principles outlined in this guide underscore the causality behind its application and provide a framework for its successful implementation in a laboratory setting.
References
-
New Drug Approvals. (2021, April 1). CLARITHROMYCIN. Retrieved February 5, 2024, from [Link]
-
Kaaris Lab. (n.d.). Clarithromycin-N-methyl-13C, d3. Retrieved February 5, 2024, from [Link]
-
National Center for Biotechnology Information. (n.d.). Clarithromycin-N-methyl-d3. PubChem Compound Database. Retrieved February 5, 2024, from [Link]
-
Wikipedia. (n.d.). Clarithromycin. Retrieved February 5, 2024, from [Link]
-
Pharmaffiliates. (n.d.). Clarithromycin-N-methyl-d3. Retrieved February 5, 2024, from [Link]
- Google Patents. (2010). Method of preparing clarithromycin.
-
Pilli, N. R., Inamadugu, J. K., Mullangi, R., & Karra, V. K. (2015). New Improved UPLC-MS/MS Method for Reliable Determination of Clarithromycin in Human Plasma to Support a Bioequivalence Study. Scientia Pharmaceutica, 83(4), 699–710. Retrieved February 5, 2024, from [Link]
-
Ogawa, H., Tomita, H., & Ohnishi, A. (2018). Possible mechanisms of action of clarithromycin and its clinical application as a repurposing drug for treating multiple myeloma. Oncology Letters, 16(5), 5639–5648. Retrieved February 5, 2024, from [Link]
-
ResearchGate. (n.d.). N-desmethyl clarithromycin response in each treatment step relative to.... Retrieved February 5, 2024, from [Link]
-
Aggarwal, D., et al. (2021). QUANTITATIVE DETERMINATION AND VALIDATION OF CLARITHROMYCIN IN PHARMACEUTICAL USING QUANTITATIVE NUCLEAR MAGNETIC RESONANCE SPECTROSCOPY. World Journal of Pharmaceutical Research. Retrieved February 5, 2024, from [Link]
-
Alvi, S. N., Al Dgither, S., & Hammami, M. M. (2016). Rapid Determination of Clarithromycin in Human Plasma by LCMS/MS Assay. Journal of Analytical & Bioanalytical Techniques, 7(2). Retrieved February 5, 2024, from [Link]
Sources
- 1. Clarithromycin - Wikipedia [en.wikipedia.org]
- 2. Clarithromycin-N-methyl-d3 | LGC Standards [lgcstandards.com]
- 3. Possible mechanisms of action of clarithromycin and its clinical application as a repurposing drug for treating multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. longdom.org [longdom.org]
- 5. Clarithromycin-N-methyl-d3 | CAS 959119-22-3 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 6. newdrugapprovals.org [newdrugapprovals.org]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. caymanchem.com [caymanchem.com]
- 9. files01.core.ac.uk [files01.core.ac.uk]
